molecular formula C18H10Cl2N2S B2373677 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile CAS No. 252059-05-5

6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile

Cat. No. B2373677
CAS RN: 252059-05-5
M. Wt: 357.25
InChI Key: CAXVDTRYPFSFHD-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile, also known as 6-CN, is a compound of interest due to its potential applications in scientific research. It is a small molecule that has both a phenyl ring and a sulfanyl group, and can be synthesized using a variety of methods.

Scientific Research Applications

  • Antimicrobial Activity : Compounds related to 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi. These compounds include derivatives such as 2-Methoxy and 2-Amino nicotinonitriles, which have been assayed for their biological activity against Gram-positive, Gram-negative bacteria, and fungi (J. V. Guna et al., 2015).

  • Antitumor and Antimicrobial Activities : Research has been conducted on the synthesis of various nicotinonitrile derivatives, including 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one and its derivatives, which were evaluated for their antitumor and antibacterial activities (H. El‐Sayed et al., 2011).

  • Application in Plastic Industry : Certain biocidal compounds, including derivatives of nicotinonitrile, have been synthesized for use in the plastic industry. These compounds have shown antimicrobial properties, particularly against gram-negative bacteria like E. coli and gram-positive bacteria such as S. epidermidis (A. Zaiton et al., 2018).

  • Anti-tubercular Evaluation : Derivatives of nicotinonitrile, including 5-(aryl/cyclohexylsulfanyl)-2-alkoxy-4,6-diarylnicotinonitriles, have been synthesized and evaluated for their anti-tubercular properties. One of the compounds showed significant inhibitory activity against Mycobacterium tuberculosis (Ramaiyan Manikannan et al., 2010).

  • Antiviral Activity : Research has also been conducted on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which showed potential antiviral activity against the tobacco mosaic virus (Zhuo Chen et al., 2010).

  • Cytotoxicity Assay : A novel thiophene-containing compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, was synthesized and evaluated for its cytotoxic effect against cancer cell lines, showing non-toxic properties (Y. Mabkhot et al., 2016).

properties

IUPAC Name

6-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2S/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXVDTRYPFSFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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